![molecular formula C14H13N3 B11770898 (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is a compound that features a benzimidazole moiety attached to a phenyl group through a methanamine linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine typically involves the formation of the benzimidazole ring followed by the attachment of the phenylmethanamine group. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent. For instance, using N,N-dimethylformamide and sulfur can yield the desired benzimidazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions would be optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)phenylmethanone: This compound is similar in structure but lacks the methanamine linker.
Quinoxaline derivatives: These compounds share the benzimidazole core but have different substituents.
Uniqueness
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is unique due to its specific structure, which combines the benzimidazole ring with a phenylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C14H13N3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
[3-(1H-benzimidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H13N3/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
InChI-Schlüssel |
MZCMJSZYTQPBEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


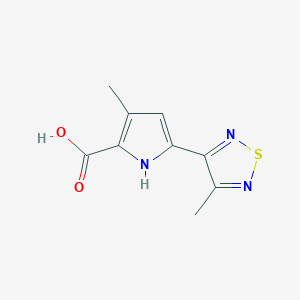
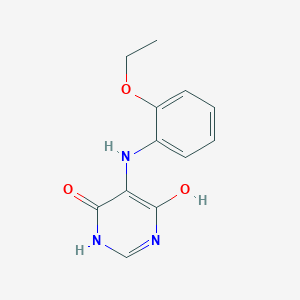
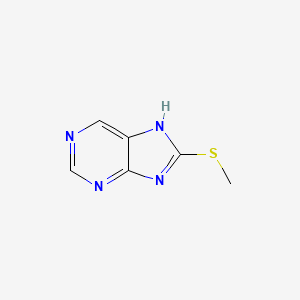
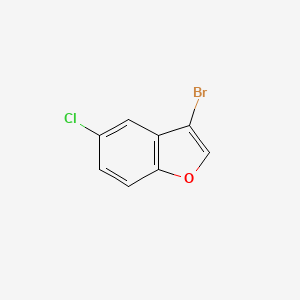
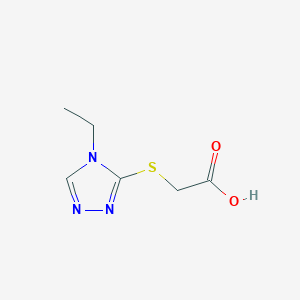
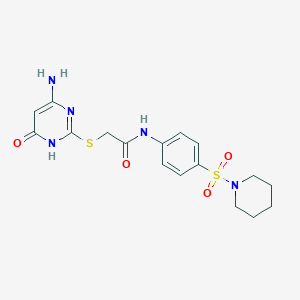
![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
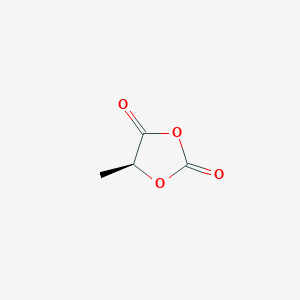
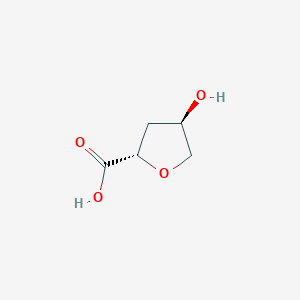

![5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)

![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
![2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11770892.png)
